molecular formula C8H9NO3 B2830860 Methyl 2-cyclopropyloxazole-4-carboxylate CAS No. 1344088-62-5

Methyl 2-cyclopropyloxazole-4-carboxylate

Cat. No.: B2830860
CAS No.: 1344088-62-5
M. Wt: 167.164
InChI Key: PCPLDAPZQBQPBQ-UHFFFAOYSA-N
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Description

“Methyl 2-cyclopropyloxazole-4-carboxylate” is a research chemical with the CAS number 1344088-62-5 . It has a molecular weight of 167.16 and a molecular formula of C8H9NO3 . The IUPAC name for this compound is methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9NO3/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.16 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Crystal and Molecular Structures

Methyl 2-cyclopropyloxazole-4-carboxylate has been studied for its crystal and molecular structures. Research has focused on understanding its crystallization process and molecular interactions in different states, which is crucial in fields like material science and pharmaceuticals (Boechat et al., 2010).

Enantioselective Synthesis

This compound has been synthesized with high optical purity via a palladium-catalyzed process. Such enantioselective synthesis is significant in the development of pharmaceuticals and complex organic molecules (Magata et al., 2017).

Spiro[cyclopropane-1,4'-oxazoline]s Synthesis

The compound has been used in the synthesis of Spiro[cyclopropane-1,4'-oxazoline]s, highlighting its role in creating complex organic structures for potential use in drug development and organic chemistry (Dalai et al., 2008).

Cyclopropene Carboxylic Acids Resolution

It plays a role in the resolution of cycloprop-2-ene carboxylic acids, which is significant in separating enantiomers in chemical synthesis - a process crucial for creating specific drug molecules (Liao et al., 2004).

Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Synthesis

The compound is instrumental in synthesizing protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, an important step in medicinal chemistry for the development of new drug molecules (Lerestif et al., 1999).

Building Block for Cyclopropyl-Containing Amino Acids

This compound serves as a versatile building block for cyclopropyl-containing amino acids, illustrating its utility in synthesizing biologically relevant compounds (Limbach et al., 2009).

Oxazole-4-carboxylic Acid Derivatives Synthesis

It is used in synthesizing oxazole-4-carboxylic acid derivatives, which have applications in inhibiting blood platelet aggregation, demonstrating its potential in therapeutic applications (Ozaki et al., 1983).

Synthesis of 2-phenyl-4,5-substituted Oxazoles

The compound is involved in the synthesis of 2-phenyl-4,5-substituted oxazoles, an important process in creating compounds with potential pharmaceutical applications (Kumar et al., 2012).

Safety and Hazards

A Material Safety Data Sheet (MSDS) for “Methyl 2-cyclopropyloxazole-4-carboxylate” is available . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

While specific future directions for “Methyl 2-cyclopropyloxazole-4-carboxylate” are not available in the retrieved data, research into oxazole derivatives continues to be an active area of study . These compounds have been found to have various biological activities, making them of interest in the development of new therapeutic agents.

Properties

IUPAC Name

methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPLDAPZQBQPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 10000-mL 3-necked round-bottom flask were placed methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate (294 g, 1.74 mol, 1.00 equiv.), CuBr (274 g, 1.92 mol, 1.10 equiv.) and toluene (3000 mL). This was followed by the addition of tert-butyl perbenzoate (506 g, 2.61 mol, 1.50 equiv.) dropwise with stirring at 60° C. over 60 minutes. The resulting solution was stirred overnight at 80° C. in an oil bath. The reaction mixture was cooled to room temperature, then quenched by the addition of 2000 mL of 10% NH4OH. The resulting solution was extracted with 3×2000 mL of ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:20). This resulted in 200 g (69% yield) of methyl 2-cyclopropyloxazole-4-carboxylate as a yellow oil.
Quantity
294 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
274 g
Type
reactant
Reaction Step Two
Quantity
506 g
Type
reactant
Reaction Step Three
Quantity
3000 mL
Type
solvent
Reaction Step Four

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